(2S)-pentane-1,2-diol
Description
Overview of Chiral Diol Utility in Asymmetric Chemistry
Chiral diols are organic compounds containing two hydroxyl (-OH) groups attached to a chiral molecule. alfachemic.com Their importance in asymmetric chemistry stems from their versatile roles as:
Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct a chemical reaction towards a specific stereochemical outcome.
Chiral Ligands: Chiral diols can coordinate with metal catalysts to create a chiral environment, influencing the stereoselectivity of a reaction. alfachemic.com This is particularly evident in the use of diol-based scaffolds like BINOLs and VANOLs. nih.gov
Chiral Synthons (Building Blocks): They serve as fundamental, enantiomerically pure starting materials for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. alfachemic.comacs.org
The hydroxyl groups of chiral diols are key to their function, enabling them to coordinate with Lewis acidic sites of reagents or substrates, thereby creating a chiral environment for chemical transformations. nih.gov This capability is leveraged in a wide array of asymmetric reactions, including:
Asymmetric Hydrogenation alfachemic.com
Asymmetric Oxidation alfachemic.com
Asymmetric Aldol (B89426) Condensation alfachemic.com
Asymmetric Allylation nih.gov
Conjugate Addition nih.gov
The synthesis of chiral diols themselves can be achieved through various methods, such as the enantioselective reduction of diketones, chiral resolution, and the asymmetric dihydroxylation of olefins. alfachemic.com
Stereochemical Purity and Enantioselective Considerations for (2S)-Pentane-1,2-diol
The "(2S)" designation in This compound specifies the absolute configuration at the second carbon atom of the pentane (B18724) chain, where one of the hydroxyl groups is located. smolecule.com This precise three-dimensional arrangement is paramount, as the stereochemistry of a molecule can significantly influence its biological activity.
The enantiomeric purity of This compound is a critical factor in its application. In asymmetric synthesis, the use of an enantiomerically pure starting material or catalyst is essential for producing a final product with high enantiomeric excess (e.e.), meaning it is enriched in one specific enantiomer. acs.orgmagtech.com.cn For instance, in the synthesis of pharmaceuticals, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
Research has demonstrated the effectiveness of chiral diols in catalyzing enantioselective reactions. For example, chiral BINOL-derived diols have been successfully used in the asymmetric allylboration of acyl imines, yielding products with high enantiomeric ratios (up to 99.5:0.5). nih.gov The success of such reactions is highly dependent on the chiral diol's ability to create a well-defined chiral pocket around the reaction center.
The synthesis of enantiomerically pure This compound can be accomplished through methods like the asymmetric dihydroxylation of pent-1-ene using a chiral ligand or the reduction of (S)-2-hydroxypentanoic acid derivatives. The choice of synthetic route is crucial for ensuring the high stereochemical purity required for its applications in producing enantiopure compounds.
Below is a table summarizing key properties and synthetic approaches for This compound :
| Property/Method | Description | Reference(s) |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₅H₁₂O₂ | nih.gov |
| Molecular Weight | 104.15 g/mol | nih.gov |
| Key Structural Feature | A chiral center at the C-2 position with an (S) configuration. | smolecule.com |
| Common Synthetic Routes | Asymmetric dihydroxylation of pent-1-ene; Reduction of (S)-2-hydroxypentanoic acid derivatives. | |
| Primary Role in Synthesis | Chiral building block for enantiomerically pure compounds. |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-pentane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVRQHFDJLLWFE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Enantiomerically Pure 2s Pentane 1,2 Diol
Chemoenzymatic Approaches for Stereoselective Synthesisbenchchem.commdpi.com
Chemoenzymatic strategies, which integrate chemical and enzymatic reactions, offer powerful tools for achieving high stereoselectivity in the synthesis of chiral compounds like (2S)-pentane-1,2-diol. mdpi.com These methods leverage the high specificity of enzymes to control the stereochemical outcome of key reaction steps.
Bioreduction Strategies utilizing Alcohol Dehydrogenasesgoogle.com
Alcohol dehydrogenases (ADHs) are a class of enzymes that facilitate the reduction of keto compounds to their corresponding alcohols with high stereoselectivity. google.comfrontiersin.org The bioreduction of a precursor ketone, 1-hydroxy-2-pentanone (B1216695), using specific ADHs can yield this compound. For instance, ADHs with a preference for producing (S)-alcohols, often referred to as anti-Prelog selective enzymes, are employed for this transformation. mdpi.comnih.gov The enzyme from Lactobacillus kefir (LkADH) is a notable example of an anti-Prelog ADH that can be used for this purpose. mdpi.comnih.gov
The general reaction involves the enzymatic reduction of the ketone functionality, where the enzyme delivers a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon from a specific face, thus establishing the S-configuration at the C2 position. Cofactor regeneration is a crucial aspect of these processes and can be achieved in situ using a co-substrate like isopropanol (B130326) or glucose. mdpi.com
Table 1: Bioreduction of 1-hydroxy-2-pentanone to this compound
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Candida magnolia carbonyl reductase (CMCR) | 1-hydroxy-2-pentanone | (S)-pentane-1,2-diol | >99% | researchgate.net |
Enzymatic Hydrolysis of Epoxide Precursors
Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers from a racemic mixture. In the context of synthesizing this compound, this can be achieved through the enantioselective hydrolysis of a racemic epoxide precursor, such as 1,2-epoxypentane. Lipases are commonly employed enzymes for this purpose. chemrxiv.org
The process involves the selective hydrolysis of one enantiomer of the epoxide, leaving the other, desired enantiomer unreacted. For example, a lipase (B570770) could selectively hydrolyze (R)-1,2-epoxypentane to the corresponding diol, allowing for the isolation of the unreacted (S)-1,2-epoxypentane. This (S)-epoxide can then be hydrolyzed under non-enzymatic conditions to yield this compound. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).
Whole-Cell Biotransformations for Diol Productionbenchchem.com
Whole-cell biotransformations offer a practical and cost-effective approach for producing chiral diols. nih.gov This method utilizes intact microbial cells, which contain the necessary enzymes and cofactors for the desired transformation, eliminating the need for enzyme purification and external cofactor addition. mdpi.com For the production of this compound, genetically engineered microorganisms, such as E. coli, can be designed to overexpress specific alcohol dehydrogenases with the desired stereoselectivity. ucl.ac.ukmdpi.com
These engineered cells can convert a suitable precursor, like 1-hydroxy-2-pentanone, into this compound. The process involves culturing the microorganisms and then supplying them with the substrate under optimized conditions to facilitate the bioconversion. ucl.ac.uk
Asymmetric Catalytic Synthesis Routesbenchchem.comacs.org
Asymmetric catalysis provides a powerful alternative to enzymatic methods for the synthesis of enantiomerically pure compounds. These methods employ chiral metal catalysts to induce stereoselectivity in chemical transformations.
Catalytic Asymmetric Dihydroxylation Methodologiesoup.comwikipedia.orgorganic-chemistry.org
Sharpless Asymmetric Dihydroxylation is a prominent method for the synthesis of chiral vicinal diols from alkenes. wikipedia.orgnih.gov This reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.orgnih.gov To synthesize this compound, 1-pentene (B89616) is subjected to asymmetric dihydroxylation.
The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, determines the facial selectivity of the dihydroxylation and thus the stereochemistry of the resulting diol. wikipedia.org For the synthesis of this compound from 1-pentene, a (DHQ)₂-based ligand system (e.g., AD-mix-α) is typically used. The reaction is generally performed using a catalytic amount of osmium tetroxide with a stoichiometric reoxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) catalyst. wikipedia.org
Table 2: Sharpless Asymmetric Dihydroxylation of 1-Pentene
| Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| AD-mix-α | 1-Pentene | (2R)-pentane-1,2-diol | High | |
| AD-mix-β | 1-Pentene | This compound | High |
Note: The stereochemical outcome is dependent on the specific AD-mix formulation used.
Asymmetric Hydrogenation of Precursor Ketonesanu.edu.aursc.org
Asymmetric hydrogenation of α-hydroxy ketones is a direct and efficient method for producing chiral 1,2-diols. rsc.org In this approach, 1-hydroxy-2-pentanone is hydrogenated using a chiral transition metal catalyst, typically based on ruthenium or iridium, complexed with a chiral ligand. rsc.orgmdpi.com The catalyst facilitates the stereoselective addition of hydrogen to the carbonyl group, yielding the desired this compound.
The enantioselectivity of the hydrogenation is controlled by the chiral ligand. A variety of chiral phosphine (B1218219) and diamine ligands have been developed for this purpose. acs.org The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.
Table 3: Asymmetric Hydrogenation of 1-hydroxy-2-pentanone
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ir/f-amphox | 1-hydroxy-2-pentanone | (S)-pentane-1,2-diol | >99% | rsc.org |
Chiral Ligand-Mediated Reactions in Diol Synthesis
The most prominent and effective method for the enantioselective synthesis of vicinal diols, including this compound, is the Sharpless Asymmetric Dihydroxylation. organic-chemistry.orgwikipedia.orgencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation of a prochiral alkene. wikipedia.org For the synthesis of this compound, the starting material is 1-pentene, and the desired (S)-enantiomer is obtained using the dihydroquinidine (DHQD) based ligand, typically as part of a pre-packaged mixture known as AD-mix-β. wikipedia.org
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation begins with the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene, forming a cyclic osmate ester intermediate. organic-chemistry.org Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, thus allowing for the use of only a catalytic amount of the toxic and expensive osmium reagent. organic-chemistry.orgwikipedia.org
The choice of the chiral ligand is critical for the enantioselectivity of the reaction. The use of (DHQD)₂PHAL, found in AD-mix-β, directs the dihydroxylation to one face of the alkene, leading to the (S)-diol, while the diastereomeric ligand (DHQ)₂PHAL, in AD-mix-α, yields the (R)-diol. wikipedia.org The enantiomeric excess (e.e.) of these reactions is often very high, as demonstrated in the dihydroxylation of various terminal and substituted alkenes.
Table 1: Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation of Various Alkenes with AD-mix-β | Alkene | Product Configuration | Enantiomeric Excess (% e.e.) | | :--- | :--- | :--- | | 1-Hexene | S | 95 | | 1-Decene | S | 97 | | Styrene | S | 97 | | Source: Adapted from Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771. harvard.edu |
De Novo Chemical Synthesis Strategies from Achiral Precursors
De novo synthesis, the creation of complex molecules from simple, achiral starting materials, represents a powerful approach in organic chemistry. researchgate.netresearchgate.net This strategy allows for the construction of chiral molecules without relying on pre-existing chirality from natural sources.
The synthesis of this compound from achiral pentene derivatives is most notably achieved through the aforementioned Sharpless Asymmetric Dihydroxylation of 1-pentene. wikipedia.orgacs.org This transformation directly installs the two hydroxyl groups with the desired stereochemistry in a single step. The reaction is highly reliable and provides the product with high enantiopurity.
Industrial production can also involve the catalytic hydrogenation of pent-1-ene oxide. While this method starts from an achiral precursor, the key is the enantioselective opening of the epoxide, which can be achieved using chiral catalysts or enzymatic methods to yield this compound.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to build more complex chiral molecules. escholarship.orgorgsyn.orguni-muenchen.de Common starting materials include amino acids, sugars, and terpenes. For the synthesis of chiral diols, sugars and hydroxy acids are particularly relevant starting points. uni-muenchen.de
While a specific, detailed synthesis of this compound from a common chiral pool source like Linalool was not found in the direct search, the principles of chiral pool synthesis can be applied. For instance, a synthesis could be envisioned starting from a readily available chiral precursor such as L-rhamnose or L-malic acid. encyclopedia.pubresearchgate.net Such a synthesis would involve a series of chemical transformations to modify the carbon skeleton and functional groups of the starting material to arrive at the target molecule, this compound, while retaining the initial stereochemical information. A general example is the synthesis of chiral building blocks from L-rhamnose, which requires reduction and epimerization steps to achieve the desired stereochemistry in the target fragment. encyclopedia.pub
A more concrete example from the literature describes a de novo bienzymatic pathway for the synthesis of the related (2S,3S)-2-aminopentane-1,3-diol from the achiral substrates propionaldehyde (B47417) and hydroxypyruvate. researchgate.netresearchgate.net This process uses an engineered transketolase for the initial asymmetric carbon-carbon bond formation, followed by a transaminase to introduce the amino group with the desired stereochemistry. This highlights the potential of enzymatic methods in de novo synthesis of chiral diols and their derivatives.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency and selectivity of the Sharpless Asymmetric Dihydroxylation can be influenced by several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and enantiomeric excess of this compound.
Key factors that can be optimized include:
Co-oxidant: The choice and concentration of the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) are critical for efficient regeneration of the osmium catalyst. organic-chemistry.org
Additives: The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) has been shown to accelerate the rate of hydrolysis of the osmate ester, which can be beneficial for less reactive alkenes and can improve reaction turnover. organic-chemistry.org
Solvent System: The reaction is typically carried out in a biphasic solvent system, such as tert-butanol/water, to accommodate both the organic substrate and the inorganic reagents. organic-chemistry.org The ratio of these solvents can be adjusted to optimize the reaction rate and yield.
Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to enhance enantioselectivity. wikipedia.org
Table 2: General Optimization Parameters for Sharpless Asymmetric Dihydroxylation | Parameter | Condition | Effect | | :--- | :--- | :--- | | Catalyst | K₂OsO₂(OH)₄ (catalytic) | Primary oxidizing agent | | Chiral Ligand | (DHQD)₂PHAL (for S-diol) | Induces enantioselectivity | | Co-oxidant | K₃Fe(CN)₆, NMO | Regenerates Os(VIII) | | Additive | CH₃SO₂NH₂ | Accelerates hydrolysis, improves turnover | | Solvent | t-BuOH/H₂O | Biphasic system for reagent solubility | | Temperature | 0 °C to room temperature | Lower temperature often improves e.e. | | Source: General principles from Sharpless Asymmetric Dihydroxylation literature. organic-chemistry.orgwikipedia.org |
By carefully controlling these parameters, the synthesis of this compound via the Sharpless Asymmetric Dihydroxylation can be highly optimized to achieve excellent yields and enantiomeric purity, making it a preferred method for accessing this valuable chiral building block.
2s Pentane 1,2 Diol As a Chiral Building Block in Advanced Organic Synthesis
Applications in the Synthesis of Chiral Heterocycles
The structural features of (2S)-pentane-1,2-diol make it an excellent precursor for the synthesis of various chiral heterocycles, which are core structures in many biologically active compounds.
Derivatization to Cyclic Ethers
Cyclic ethers, such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs), are prevalent structural motifs in a wide array of natural products and FDA-approved drugs. chemrxiv.org The synthesis of these heterocycles can be achieved through the cyclodehydration of diols. While various methods exist, including the use of heteropoly acids as catalysts for the cyclodehydration of 1,n-diols, the chirality of this compound offers a direct route to enantiomerically enriched cyclic ethers. nih.gov For instance, the intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes, catalyzed by gold(I) complexes, provides an effective pathway to the corresponding oxygen heterocycles. organic-chemistry.org This approach, when applied to chiral diols, can lead to the stereoselective formation of substituted cyclic ethers.
The derivatization of this compound can be envisioned to proceed through established synthetic strategies. For example, conversion of the diol to a species with a leaving group at one terminus and a nucleophilic hydroxyl at the other would facilitate intramolecular cyclization. The stereocenter in this compound would direct the stereochemical outcome of the cyclization, leading to the formation of a specific stereoisomer of the resulting cyclic ether.
Incorporation into Chiral Nitrogen-Containing Compounds
Chiral nitrogen-containing compounds are of paramount importance in medicinal chemistry and materials science. acs.org this compound can be utilized as a chiral precursor in the synthesis of these valuable molecules. One common strategy involves the conversion of the diol into a chiral dielectrophile, which can then react with a nitrogen-containing nucleophile to form a heterocyclic ring. For example, enantiopure 1,2:4,5-diepoxypentanes, which can be derived from the corresponding diols, have been used as intermediates in the synthesis of chiral nitrogen-containing heterocycles. orgsyn.org The reaction of these bis-epoxides with amines leads to the formation of chiral piperidines and other related structures. orgsyn.org
Furthermore, the diol functionality can be transformed into other functional groups that are more amenable to the formation of nitrogen-containing rings. For instance, oxidation of the diol to a dicarbonyl compound, followed by reductive amination, can provide access to chiral diamines, which are themselves versatile building blocks for more complex nitrogenous heterocycles. The inherent chirality of this compound ensures the transfer of stereochemical information throughout the synthetic sequence.
Role in the Total Synthesis of Natural Products
The quest to synthesize complex natural products has historically driven innovation in organic chemistry. sci-hub.se Chiral building blocks like this compound play a pivotal role in these endeavors, enabling chemists to construct intricate molecular architectures with precise stereochemical control.
Precursor for Bioactive Molecules
This compound serves as a valuable starting material for the synthesis of a variety of bioactive molecules. smolecule.com Its utility stems from its ability to introduce a specific stereocenter, which is often crucial for the biological function of the target molecule. For example, enantiopure diols are fundamental components in the synthesis of certain pharmaceutical products. researchgate.net The diol can be elaborated through a series of chemical transformations to construct the carbon skeleton and install the necessary functional groups of the desired natural product.
The synthesis of (-)-Kumausallene, a marine sesquiterpene, showcases the use of a chiral diol derivative in the construction of a complex natural product. orgsyn.org While not directly starting from this compound, the principles of using a chiral diol to control stereochemistry are well-illustrated. The synthesis of other natural products, such as certain polyether antibiotics, also relies on the stereocontrolled assembly of cyclic ether subunits, which can be derived from chiral diols. nih.gov
Stereochemical Control in Complex Molecular Architectures
The ability to control stereochemistry is a central challenge in the synthesis of complex molecules. uou.ac.in Chiral auxiliaries and building blocks are essential tools for achieving this control. wikipedia.org this compound, with its predefined stereocenter, can act as a chiral template, guiding the stereochemical outcome of subsequent reactions.
One powerful strategy involves the use of C2-symmetric bis-electrophiles derived from chiral diols. These molecules can undergo double displacement reactions with nucleophiles to create new stereocenters with a high degree of control. orgsyn.org The stereochemistry of the starting diol dictates the facial selectivity of the nucleophilic attack, leading to the formation of a specific diastereomer. This approach has been successfully employed in the installation of anti-1,3-diol motifs, which are common structural features in many natural products. orgsyn.org
Utilization in the Construction of Pharmaceutical Intermediates
The pharmaceutical industry relies heavily on the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs). This compound is a key intermediate in the synthesis of various pharmaceuticals. smolecule.com Its role often involves providing a chiral scaffold upon which the rest of the molecule is built.
The synthesis of antifungal agents like propiconazole, for example, utilizes 1,2-pentanediol (B41858) as a component. smolecule.com While the specific stereoisomer used may vary, this highlights the importance of such diols in the agrochemical and pharmaceutical sectors. The diol's hydroxyl groups can be readily functionalized or transformed, allowing for the introduction of other pharmacophoric groups. For instance, the diol can be converted into a chiral epoxide, which is a versatile intermediate for the introduction of various nucleophiles, leading to a diverse range of potential drug candidates. The enantiomeric purity of the diol is critical in these applications, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.
Chirality Transfer in Drug Synthesis
The innate chirality of this compound makes it a valuable starting point for transferring stereochemical information into complex, biologically active molecules, including pharmaceuticals. The principle of chirality transfer relies on using a readily available, enantiopure molecule, such as this compound, to direct the stereochemical outcome of a synthetic sequence, ensuring that the target molecule is formed as a single enantiomer. The stereocenter at the C2 position of the diol acts as a control element in subsequent reactions.
In pharmaceutical synthesis, this is crucial as different enantiomers of a drug can have vastly different pharmacological activities. The use of chiral solvents can be a source of enantioselection in asymmetric reactions, representing a direct "relay of chirality" from a natural source to a target molecule. acs.org While direct use as a chiral solvent is one application, this compound more commonly serves as a chiral building block where its vicinal diol functionality is strategically modified.
A prominent strategy involves the conversion of the 1,2-diol into a more reactive, yet still enantiopure, intermediate like a chiral epoxide. scispace.com These three-membered cyclic ethers are highly reactive and can be opened by a variety of nucleophiles to introduce new functional groups with a defined stereochemistry, typically through an SN2-type mechanism that inverts the stereochemistry at one center while retaining the other. scispace.com This method is a cornerstone of modern asymmetric synthesis.
For example, a general and widely applied strategy uses chiral diols to create synthons for polyhydroxylated natural products, many of which have medicinal properties. acs.org A clear illustration of this transfer is seen in the synthesis of complex macrocyclic antibiotics. In the synthesis of 17-deoxyroflamycoin, a C2-symmetric bis-epoxide, which is conceptually derived from the corresponding chiral diols, serves as a key building block. orgsyn.org The bis-epoxide is treated with a nucleophile (vinylmagnesium bromide), and the stereocenters originally present in the diol precursor are directly incorporated into the carbon skeleton of the resulting bis-homoallylic diol, a crucial intermediate for the final antibiotic structure. orgsyn.org This demonstrates how the stereochemical integrity of a simple chiral diol is transferred through multiple synthetic steps to establish the complex stereochemical architecture of a potent drug molecule.
Enantiopure Synthon Development
A primary application of this compound in advanced organic synthesis is its use as a precursor for the development of other, more complex enantiopure synthons. A synthon is a molecular fragment used in synthesis to build larger molecules. By chemically modifying the hydroxyl groups of this compound, chemists can generate a variety of versatile chiral building blocks. researchgate.net
One of the most common and powerful transformations is the conversion of the 1,2-diol into its corresponding chiral epoxide, (S)-1,2-epoxypentane. This is often achieved through a two-step process involving selective activation of one hydroxyl group (e.g., conversion to a tosylate) followed by intramolecular cyclization under basic conditions. mdpi.com Chiral epoxides are exceptionally useful synthons because their strained ring can be opened by a wide array of nucleophiles (containing oxygen, nitrogen, sulfur, or halides), leading to 1,2-disubstituted products with predictable stereochemistry. scispace.com This reactivity has been widely exploited in the synthesis of bioactive compounds. scispace.com
Furthermore, this compound can undergo controlled oxidation to yield chiral carbonyl compounds. Selective oxidation of the primary alcohol would produce (S)-2-hydroxypentanal, while oxidation of the secondary alcohol would yield (S)-1-hydroxy-2-pentanone. More exhaustive oxidation can produce the chiral diketone, (S)-pentane-1,2-dione. researchgate.net These chiral aldehydes and ketones are valuable intermediates for forming new carbon-carbon bonds via reactions with organometallic reagents, where the existing stereocenter can influence the stereochemical outcome of the addition. ull.es
The table below summarizes key transformations of vicinal diols into other valuable enantiopure synthons, illustrating the versatility of this compound as a starting material.
Table 1: Development of Enantiopure Synthons from Vicinal Diols
| Starting Material | Reagents/Conditions | Resulting Synthon | Synthetic Utility | Source(s) |
|---|---|---|---|---|
| Chiral 1,2-Diol | 1. TsCl, Pyridine2. Base (e.g., NaH, LDA) | Chiral Epoxide | Versatile electrophile for ring-opening with various nucleophiles to create chiral amino alcohols, ethers, etc. | scispace.commdpi.com |
| Chiral 1,2-Diol | Oxidizing Agent (e.g., PCC, Periodate/Permanganate) | Chiral α-Hydroxy Aldehyde or Ketone | Intermediate for C-C bond formation (e.g., Grignard, Wittig reactions) with diastereocontrol. | ull.esrushim.ru |
These examples underscore the role of this compound not just as a standalone chiral entity, but as a foundational element for the synthesis of a broader library of enantiopure synthons essential for modern drug discovery and complex molecule synthesis. researchgate.netnih.gov
Mechanistic Investigations of 2s Pentane 1,2 Diol Formation and Reactivity
Elucidation of Stereoselective Reaction Pathways
The synthesis of enantiomerically pure compounds such as (2S)-pentane-1,2-diol is a fundamental challenge in modern organic chemistry. The precise three-dimensional arrangement of atoms, or stereochemistry, is critical as it can significantly influence a molecule's biological activity. Achieving high stereoselectivity in the formation of this compound requires specialized synthetic strategies that favor the creation of one enantiomer over the other. Key methodologies include catalytic asymmetric synthesis and biocatalysis, which utilize chiral catalysts or enzymes to control the stereochemical outcome of the reaction.
Prominent stereoselective pathways to chiral 1,2-diols include the asymmetric dihydroxylation (AD) of olefins (a carbon-oxygen bond-forming strategy) and asymmetric aldol (B89426) reactions (a carbon-carbon bond-forming strategy). While the Sharpless AD is highly effective for producing syn-1,2-diols from (E)-olefins, the synthesis of anti-1,2-diols often presents a greater challenge due to the lower enantioselectivity observed with (Z)-olefins. Alternative methods, such as the asymmetric ring opening/cross metathesis (AROCM) of cyclobutenes, have been developed to provide access to these challenging motifs. nih.gov These diverse approaches underscore the importance of developing controlled reaction pathways to access specific stereoisomers of chiral diols.
The stereoselectivity of a catalytic asymmetric reaction is determined by the energetic difference between the transition states leading to the possible stereoisomeric products. iitb.ac.in A chiral catalyst creates a three-dimensional environment where the transition state leading to the desired (2S) enantiomer is lower in energy than the transition state leading to its (2R) counterpart. Understanding the geometry and energetics of these transition states is crucial for designing more efficient and selective catalysts. iitb.ac.in
Computational analysis has become an invaluable tool for rationalizing the outcomes of these reactions. escholarship.org For instance, in the proline-catalyzed direct asymmetric aldol reaction, which can be used to generate anti-diols, the catalyst forms a chiral enamine intermediate with the donor molecule. The aldehyde then approaches this intermediate, and the stereochemistry is set in the subsequent carbon-carbon bond formation step. The preferred transition state is one that minimizes steric clashes between the substituents on the enamine, the catalyst, and the incoming aldehyde.
Similarly, in metal-catalyzed reactions, such as the asymmetric hydrogenation of an α-hydroxy ketone precursor, a chiral ligand bound to the metal center dictates the stereochemical outcome. The substrate coordinates to the metal complex, and the chiral ligand directs the delivery of hydrogen to a specific face of the carbonyl group. The enantioselectivity arises from the more stable arrangement of the substrate-ligand-metal complex in one of the diastereomeric transition states.
| Catalytic System | Reaction Type | Precursor | Key Feature of Stereocontrol |
| Chiral Ru-Complex | Asymmetric Ring Opening/Cross Metathesis (AROCM) | meso Cyclobutene | Desymmetrization of a meso compound by a chiral catalyst creates two stereocenters in a single step. nih.gov |
| Proline | Direct Asymmetric Aldol Reaction | Hydroxyacetone and Aldehyde | The chiral amine catalyst forms a transient enamine, creating a chiral environment for the C-C bond formation. |
| Vanadium(II) Complex | Pinacol Cross-Coupling | Chiral Aromatic and Aliphatic Aldehydes | The reaction between two chiral aldehydes can exhibit "matching" or "mismatching" stereochemical preferences to form the coupled diol product. researchgate.net |
| Photocatalyst + Organocatalyst | Radical Addition | Aldehyde and [1.1.1]propellane | A chiral α-iminyl radical cation intermediate is formed, and its geometry controls the stereochemistry of the subsequent addition step. escholarship.org |
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. mdpi.com Enzymes achieve high stereoselectivity due to their complex, well-defined three-dimensional active sites, which bind substrates in a specific orientation, facilitating a reaction on only one of two enantiomers or one face of a prochiral molecule. nih.gov
Rieske Oxygenases (ROs): These enzymes are capable of a wide range of reactions, including highly selective cis-dihydroxylations of aromatic and olefinic substrates. nih.gov The active site contains a non-heme iron center where the oxidation occurs. The stereochemical outcome is governed by how the substrate docks within the active site pocket. The protein scaffold, particularly flexible loops surrounding the active site, plays a critical role. Engineering these loops—by introducing point mutations, deletions, or insertions—can alter the shape and volume of the active site. nih.gov This can lead to dramatic changes in activity and selectivity, sometimes even inverting the preferred enantiomer of the product. nih.gov
Table 2: Impact of Active-Site Loop Mutations in Cumene Dioxygenase on Product Selectivity Data adapted from a study on the oxidation of indan (B1671822) and α-methylstyrene, illustrating principles applicable to diol synthesis. nih.gov
| Variant (Mutation) | Substrate | Product | Enantiomeric Excess (ee) | Change from Wild-Type |
| Wild-Type | α-Methylstyrene | (R)-1,2-diol | 18.4% (R) | - |
| F282A | α-Methylstyrene | (R)-1,2-diol | 72.7% (R) | Increased selectivity for (R) |
| I288S | α-Methylstyrene | (S)-1,2-diol | 15.6% (S) | Inverted enantioselectivity |
Lipases: Lipases are commonly employed in the kinetic resolution of racemic mixtures of alcohols, including 1,2-diols. ox.ac.uk In this process, the enzyme catalyzes the acylation of the two enantiomers at different rates. For example, a lipase (B570770) might selectively acylate (2R)-pentane-1,2-diol, leaving the desired this compound unreacted. By stopping the reaction at approximately 50% conversion, the remaining (2S)-diol can be isolated with high enantiomeric purity. mdpi.com This selectivity stems from the differential fit of the enantiomers into the enzyme's active site, where one enantiomer can achieve a more favorable transition state for acylation than the other. ox.ac.uk
Reaction Kinetics and Thermodynamic Studies
The efficiency and outcome of chemical reactions are governed by the principles of kinetics (the study of reaction rates) and thermodynamics (the study of energy changes). uclouvain.be For the synthesis and derivatization of this compound, these studies provide critical insights into reaction mechanisms, allow for process optimization, and determine the feasibility of a given transformation.
In biocatalytic resolutions, the kinetics of the enzymatic reaction are paramount. The success of a kinetic resolution depends on a significant difference in the reaction rates for the two enantiomers. This is quantified by the enantiomeric ratio (E), which is derived from the Michaelis-Menten kinetic parameters for each enantiomer. A high E value signifies high selectivity and is essential for achieving a product with high enantiomeric excess. Reaction conditions can be modified to enhance these rates; for example, microwave-assisted heating has been shown to significantly reduce reaction times in lipase-mediated resolutions by more efficiently supplying the activation energy needed for the transformation. mdpi.com
This compound can serve as a chiral building block for the synthesis of more complex molecules. A common derivatization is the intramolecular cyclization to form substituted cyclic ethers, which are valuable structural motifs. The energy profile of such a reaction describes the energy of the system as it progresses from reactants to products, passing through transition states and intermediates.
A practical method for the cyclization of 1,2,n-triols (a model system for diols) involves the formation of a cyclic ortho ester intermediate, followed by a Lewis acid-mediated intramolecular ring-opening. msu.edu The reaction proceeds through a high-energy acetoxonium ion intermediate, which is then attacked by a pendant hydroxyl group to form the final tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) ring. The stereochemistry of the starting diol directly controls the stereochemistry of the resulting cyclic ether, as the intramolecular attack occurs in a stereospecific manner (SN2-like).
Table 3: Effect of Acid Promoter on the One-Pot Cyclization of a trans-1,2,4-Triol Data illustrates how the choice of catalyst affects the yield of a derivatization reaction. msu.edu
| Acid Promoter | Time | Temperature | Product Yield (%) |
| AcCl | 5 min | 0 °C | 0 |
| AlMe₃ | 12 h | Room Temp. | 12 |
| TMSCl | 1 h | 0 °C | 72 |
| TMSOTf | 5 min | 0 °C | 91 |
| BF₃·Et₂O | 1 h | 0 °C | 99 |
Spectroscopic and Analytical Methods for Chiral Purity and Structural Elucidation of 2s Pentane 1,2 Diol
Chiral Chromatography Techniques for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone for determining the enantiomeric excess (ee) of chiral compounds. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. gcms.czcsfarmacie.cz
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the enantiomers of 1,2-diols. The separation is achieved by using columns packed with a chiral stationary phase (CSP). csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. mdpi.com These phases create a chiral environment where the enantiomers of pentane-1,2-diol form transient, diastereomeric complexes with differing stabilities, resulting in different retention times. researchgate.net
The choice of mobile phase is crucial for achieving optimal separation and can be operated in normal-phase, polar organic, or reversed-phase modes. For diols, normal phase conditions, often using mixtures of alkanes like hexane (B92381) with an alcohol modifier such as isopropanol (B130326), are common. Detection is typically carried out using a UV detector, although diols lack a strong chromophore, which can limit sensitivity. Refractive index (RI) detection is an alternative. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.
Interactive Table 1: Typical HPLC Conditions for Chiral Separation of 1,2-Diols
| Parameter | Condition | Details |
|---|---|---|
| Column | Polysaccharide-based CSP | e.g., Amylose or Cellulose derivatives on silica (B1680970) support |
| Mobile Phase | Normal Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm I.D. column. |
| Temperature | Ambient (e.g., 25 °C) | Temperature can be varied to optimize selectivity. |
| Detection | UV (e.g., 210 nm) or RI | Choice depends on analyte properties and mobile phase. |
Gas Chromatography (GC) with Chiral Columns
Gas chromatography (GC) offers high resolution and is well-suited for the analysis of volatile compounds like pentane-1,2-diol. For chiral separations, capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative, are used. sigmaaldrich.com Derivatized cyclodextrins, such as permethylated β-cyclodextrin, create chiral cavities into which one enantiomer fits better than the other, leading to separation. gcms.cz
To enhance volatility and improve chromatographic performance, diols are often derivatized prior to analysis. A common derivatization is the conversion of the hydroxyl groups to their trifluoroacetyl (TFA) esters. nih.gov The resulting diastereomeric derivatives can be separated on a suitable chiral column, such as one with a gamma-cyclodextrin (B1674603) phase. nih.govusc.edu Flame ionization detection (FID) is typically used for quantification.
Interactive Table 2: GC Conditions for Analysis of 1,2-Alkyldiol Enantiomers (as O-TFA derivatives)
| Parameter | Condition |
|---|---|
| Column | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm) nih.gov |
| Oven Program | 80 °C, then ramp at 5 °C/min to 130 °C nih.gov |
| Injector Temperature | 250 °C nih.gov |
| Detector | FID at 250 °C nih.gov |
| Carrier Gas | Helium nih.gov |
| Sample | O-Trifluoroacetyl (TFA) derivative of 1,2-pentanediol (B41858) nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure. While standard NMR cannot distinguish between enantiomers, specific techniques can be used to determine stereochemistry and enantiomeric purity.
Chiral Derivatizing Agents in NMR
A common strategy for NMR-based chiral analysis is the use of a chiral derivatizing agent (CDA). researchgate.net A CDA is an enantiomerically pure compound that reacts with the analyte—in this case, (2S)-pentane-1,2-diol—to form a mixture of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra. researchgate.net
For diols, several types of CDAs are effective. α-Methoxy-α-phenylacetic acid (MPA) can be used to form bis-MPA esters of the diol. beilstein-journals.org By preparing esters with both (R)-MPA and (S)-MPA, a comparison of the ¹H NMR spectra allows for the assignment of the absolute configuration based on established models of the anisotropic effects of the phenyl ring. mdpi.com
More recently, chiral boric acids have emerged as excellent CDAs for diols. They react quickly and quantitatively to form stable cyclic boronate esters. nih.gov The resulting diastereomers often show large chemical shift differences (Δδ) in their ¹H NMR spectra, allowing for straightforward determination of enantiomeric excess by integrating the distinct signals. nih.gov
2D NMR Techniques for Connectivity and Configuration
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and confirming the covalent framework of the molecule. spectroscopyeurope.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For pentane-1,2-diol, a COSY spectrum would show correlations between the proton on C2 and the protons on C1 and C3, confirming the connectivity of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It allows for the unambiguous assignment of each carbon atom in the pentane-1,2-diol structure based on the chemical shifts of their attached protons.
While these techniques confirm the constitution and relative configuration, they are used in conjunction with chiral methods (CDAs or VCD/ECD) to establish the absolute configuration.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Chiroptical methods like VCD and ECD provide direct information about the absolute configuration of a chiral molecule. These techniques measure the differential absorption of left and right circularly polarized light. nih.gov Since enantiomers interact with polarized light in an equal but opposite manner, their spectra are mirror images. americanlaboratory.com
The modern approach to determining absolute configuration involves a comparison between the experimental VCD or ECD spectrum and a theoretically predicted spectrum. unibe.ch The process involves:
Performing a conformational search for the molecule, this compound, to identify all low-energy conformers.
Calculating the VCD or ECD spectrum for each conformer using quantum mechanical methods, typically Density Functional Theory (DFT). americanlaboratory.comschrodinger.com
Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
Comparing the sign and intensity pattern of the experimental spectrum with the calculated spectrum for one enantiomer (e.g., the 'S' enantiomer).
A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. nih.gov VCD is particularly powerful as it probes vibrational transitions throughout the mid-infrared region, providing a rich fingerprint of the molecule's stereochemistry. americanlaboratory.comnih.gov For ECD, which measures electronic transitions, the diol may need to be derivatized with a chromophore to produce a measurable signal in the accessible UV-Vis range, a technique known as the exciton (B1674681) chirality method.
X-ray Crystallography for Diol Structural Analysis
X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This non-destructive analytical technique provides precise information about the internal lattice of a crystal, yielding fundamental data such as unit cell dimensions, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereogenic centers. carleton.eduresearchgate.net The technique is based on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern from which the electron density map and, subsequently, the complete molecular structure can be elucidated. wikipedia.orglibretexts.org
For chiral diols such as this compound, single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming its absolute stereochemistry. researchgate.netnih.gov While other spectroscopic methods can suggest the relative arrangement of atoms, X-ray crystallography provides direct and irrefutable evidence of the spatial orientation of the hydroxyl groups and the alkyl chain, confirming the (S) configuration at the C2 stereocenter. The determination of the absolute structure is typically achieved through the analysis of anomalous dispersion effects, with the resulting Flack parameter serving as a critical indicator; a value close to zero confirms the correct assignment of the enantiomer. researchgate.netmdpi.com
A primary challenge in the X-ray crystallographic analysis of small, flexible diols like this compound is the acquisition of a single crystal of sufficient size and quality. wikipedia.orgnih.gov These molecules often exhibit conformational flexibility and strong intermolecular hydrogen bonding, which can hinder the formation of a well-ordered crystal lattice. To overcome this, several strategies can be employed:
Derivatization: The diol can be reacted with a suitable chiral or achiral reagent to form a more rigid derivative that crystallizes more readily. For instance, reaction with a chiral carboxylic acid can produce diastereomeric esters, which may have different crystallization properties. tcichemicals.com
Co-crystallization: The target molecule can be co-crystallized with another compound (a "co-former" or "crystallization chaperone") to form a multi-component crystal with a well-defined structure. nih.gov
The detailed structural information obtained from X-ray diffraction is invaluable. It not only confirms the molecular structure but also provides deep insights into the supramolecular arrangement within the crystal. For diols, this includes the precise geometry of intermolecular hydrogen bonding networks, which govern the physical properties of the substance. mdpi.com Analysis of the crystal packing can reveal how molecules of this compound interact with each other, forming chains, sheets, or more complex three-dimensional architectures.
Research Findings from Crystallographic Analysis of Chiral Molecules
The table below presents a representative set of crystallographic data that could be expected from a successful single-crystal X-ray diffraction analysis of a chiral diol derivative.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule in the crystal. | C₅H₁₂O₂ |
| Formula Weight | The molar mass of the compound. | 104.15 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. For a chiral, enantiopure compound, this must be a chiral space group. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 5.8 Å, b = 7.5 Å, c = 13.2 Å α = 90°, β = 90°, γ = 90° |
| Volume (V) | The volume of the unit cell. | 574.2 ų |
| Z | The number of molecules per unit cell. | 4 |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. | 0.045 |
| Flack Parameter | A parameter used to determine the absolute configuration of a chiral structure. A value near 0 indicates the correct enantiomer has been modeled. mdpi.com | 0.02(5) |
Computational and Theoretical Studies of 2s Pentane 1,2 Diol and Its Derivatives
Density Functional Theory (DFT) Calculations for Conformation and Energy Landscape
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for determining the geometries and relative energies of different conformers of a molecule.
For (2S)-pentane-1,2-diol, DFT calculations are employed to perform a systematic conformational search to identify all stable low-energy structures. This process involves rotating the single bonds within the molecule, particularly the C-C and C-O bonds, to explore the potential energy surface. The geometries of the resulting conformers are then optimized to find the local energy minima.
The results of these calculations are typically presented as a potential energy landscape, where the relative energies of the different conformers are plotted. This landscape provides a comprehensive view of the conformational flexibility of the molecule and the energy barriers between different conformers.
Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Dihedral Angle (O-C-C-O) | Intramolecular H-bond | Relative Energy (kcal/mol) |
| 1 | Gauche (~60°) | Yes | 0.00 |
| 2 | Anti (~180°) | No | 1.5 - 2.5 |
| 3 | Gauche' (~-60°) | Yes | 0.1 - 0.5 |
Note: This table is illustrative and represents the type of data generated from DFT calculations. Actual values would depend on the specific level of theory and basis set used.
Molecular Dynamics Simulations of Solvation and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netnih.gov For this compound, MD simulations are instrumental in understanding its behavior in solution and its interactions with other molecules.
In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, ethanol). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom over a period of time. This allows for the study of dynamic processes such as solvation, conformational changes, and intermolecular interactions.
MD simulations can reveal the detailed structure of the solvation shell around this compound. By analyzing the radial distribution functions, one can determine the average distance and coordination number of solvent molecules around the hydroxyl groups and the alkyl chain of the diol. This provides insights into how the molecule is stabilized by the solvent and how it influences the local solvent structure.
Furthermore, MD simulations can be used to study the interactions of this compound with other solutes or at interfaces. For example, simulations can model the interaction of the diol with a biological membrane or a polymer surface, providing information on its orientation and binding affinity. These simulations are crucial for understanding the role of this compound in various applications.
Prediction of Spectroscopic Properties and Chiroptical Responses
Computational methods can predict various spectroscopic properties of molecules, which is a valuable tool for interpreting experimental spectra and for structural elucidation. For a chiral molecule like this compound, the prediction of chiroptical properties is particularly important.
DFT calculations can be used to predict vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the stable conformers, a theoretical spectrum can be generated. Comparing this with the experimental spectrum can help in assigning the observed vibrational modes to specific molecular motions.
Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed. These calculations are highly sensitive to the molecular geometry, and the predicted NMR parameters for different conformers can be averaged according to their Boltzmann populations to obtain a theoretical spectrum that can be compared with experimental data.
Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide information about the stereochemistry of a molecule. Theoretical calculations are essential for interpreting these spectra. By computing the VCD and ECD spectra for the known (S)-configuration of this compound, one can establish a direct link between the spectral features and the absolute configuration of the molecule. This is particularly useful for confirming the stereochemical identity of the compound.
Table 2: Illustrative Predicted Vibrational Frequencies for a Stable Conformer of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 1 | 3650 | Free O-H Stretch |
| 2 | 3500 | H-bonded O-H Stretch |
| 3 | 2960 | C-H Stretch (alkyl) |
| 4 | 1050 | C-O Stretch |
Note: This table is illustrative. The actual calculated frequencies would be subject to scaling factors to better match experimental values.
Modeling of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, theoretical modeling can provide detailed insights into the reaction pathways, transition states, and activation energies.
By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.
For example, the mechanism of an acid-catalyzed dehydration of this compound or its oxidation to a ketone or aldehyde can be studied. DFT calculations can be used to model the structures and energies of all reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism, including the role of the catalyst and the stereochemical outcome of the reaction.
These computational studies can also be used to predict the regioselectivity and stereoselectivity of reactions involving the two different hydroxyl groups of this compound. By comparing the activation energies for different possible reaction pathways, one can predict which product is likely to be favored. This predictive capability is highly valuable in the design of new synthetic routes and in understanding the reactivity of this chiral diol.
Derivatization and Functionalization of 2s Pentane 1,2 Diol for Enhanced Utility
Formation of Chiral Acetals and Ketals
The reaction of 1,2- or 1,3-diols with aldehydes or ketones, typically in the presence of an acid catalyst, is a fundamental method for forming cyclic acetals and ketals. These structures are not only crucial as protecting groups for carbonyl compounds in multi-step syntheses but also serve as important chiral entities themselves when formed from a chiral diol. study.com
(2S)-Pentane-1,2-diol readily reacts with various aldehydes and ketones to yield chiral 4-propyl-1,3-dioxolane derivatives. The reaction is acid-catalyzed and proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the diol's hydroxyl groups. libretexts.orglibretexts.org The formation of the five-membered dioxolane ring is typically favored, and the process is reversible, often requiring the removal of water to drive the equilibrium towards the acetal (B89532) product. libretexts.org
The resulting cyclic acetals possess a stereocenter derived from the diol, making them useful in diastereoselective reactions where the chiral environment of the acetal directs the stereochemical outcome of subsequent transformations.
| Carbonyl Compound | Product Name | Structure |
|---|---|---|
| Formaldehyde | (4S)-4-propyl-1,3-dioxolane | |
| Acetone | (4S)-2,2-dimethyl-4-propyl-1,3-dioxolane | |
| Benzaldehyde | (2R,4S)-2-phenyl-4-propyl-1,3-dioxolane & (2S,4S)-2-phenyl-4-propyl-1,3-dioxolane (diastereomers) |
Synthesis of Chiral Esters and Ethers
The hydroxyl groups of this compound can be converted into esters and ethers, which are common functional groups in organic synthesis and can act as chiral auxiliaries. researchgate.net Esterification is typically achieved by reaction with acyl chlorides, anhydrides, or carboxylic acids (under acid catalysis, e.g., Fischer esterification). Etherification can be accomplished via methods like the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
The presence of two distinct hydroxyl groups—one primary (C1-OH) and one secondary (C2-OH)—presents a challenge and an opportunity for selectivity. Depending on the reaction conditions and stoichiometry of the reagents, it is possible to form mono- or di-acylated/alkylated products. The relative reactivity of the two hydroxyl groups often allows for a degree of control over the outcome.
| Reagent | Derivative Type | Potential Products |
|---|---|---|
| Acetyl Chloride | Ester (Acetate) | (S)-1-hydroxy-2-pentyl acetate, (S)-2-hydroxy-1-pentyl acetate, (S)-1,2-pentanediyl diacetate |
| Benzoyl Chloride | Ester (Benzoate) | (S)-1-hydroxy-2-pentyl benzoate, (S)-2-hydroxy-1-pentyl benzoate, (S)-1,2-pentanediyl dibenzoate |
| Sodium Hydride, then Methyl Iodide | Ether (Methyl) | (S)-1-methoxy-2-pentanol, (S)-2-methoxy-1-pentanol, (S)-1,2-dimethoxypentane |
| Potassium Hydride, then Benzyl Bromide | Ether (Benzyl) | (S)-1-(benzyloxy)-2-pentanol, (S)-2-(benzyloxy)-1-pentanol, (S)-1,2-bis(benzyloxy)pentane |
Selective Functionalization of Hydroxyl Groups
Achieving selective functionalization of either the primary or secondary hydroxyl group in this compound is a significant goal for enhancing its synthetic utility. The intrinsic reactivity difference, where the less sterically hindered primary C1-OH is often more reactive, can be exploited. However, achieving high levels of regioselectivity often requires specific strategies.
Research into the acylation of 1,2-diols has shown that selectivity can be controlled and even inverted by the choice of reagents and catalysts. nih.gov For instance, in Lewis-base catalyzed acylations of aryl-substituted 1,2-diols, sterically demanding anhydrides can overcome the inherent reactivity of the primary hydroxyl group, leading to preferential acylation at the more hindered secondary position. nih.gov This size-induced inversion of selectivity is driven by steric effects having a larger impact on the reaction at the primary hydroxyl group. nih.gov
Furthermore, sophisticated organocatalysts have been developed to achieve site-selective functionalization of diols. nih.gov These catalysts can bind to the diol substrate through reversible covalent bonds, creating a scaffold that directs an incoming electrophile to a specific hydroxyl group, overriding the substrate's natural reactivity bias. nih.gov While much of this work has focused on complex molecules like carbohydrates, the principles are applicable to simpler chiral diols. For example, catalyst systems can be designed to selectively deliver a silyl (B83357) protecting group to either the C2 or C3 hydroxyl of a mannose derivative, demonstrating the power of catalyst control. nih.gov
| Diol Substrate | Acylating Agent | Catalyst/Conditions | Observed Selectivity | Reference |
|---|---|---|---|---|
| 1-Phenyl-1,2-ethanediol | Acetic Anhydride | Lewis Base | Favors primary hydroxyl acylation | nih.gov |
| 1-(2-Naphthyl)-1,2-ethanediol | Isobutyric Anhydride (sterically hindered) | Lewis Base | Selectivity inversion; favors secondary hydroxyl acylation | nih.gov |
| Methyl α-D-mannopyranoside (cis-1,2-diol) | TESCl (Silylating agent) | Chiral Scaffolding Catalyst (+)-1 | Highly selective for C2-OH silylation (>98:<2) | nih.gov |
| Methyl α-D-mannopyranoside (cis-1,2-diol) | TESCl (Silylating agent) | Chiral Scaffolding Catalyst (-)-2 | Highly selective for C3-OH silylation (>98:<2) | nih.gov |
Development of Chiral Ligands and Organocatalysts from this compound Scaffolds
The well-defined stereochemistry of this compound makes it an excellent scaffold for the development of chiral ligands and organocatalysts. Chiral diols are widely used as precursors for ligands in transition-metal-catalyzed asymmetric reactions. nih.gov The two hydroxyl groups provide convenient handles for introducing other functionalities, such as phosphine (B1218219), amine, or heterocyclic groups, which can coordinate to a metal center. The fixed spatial relationship between these coordinating groups, dictated by the diol's chiral backbone, creates a chiral environment around the metal, enabling enantioselective transformations.
For example, chiral 1,2-diols can be converted into tridentate ligands that coordinate to transition metals in a facial arrangement. rsc.org Similarly, derivatives of chiral diols are used in a variety of catalytic processes. Pinane-based aminodiols, for instance, have been successfully employed as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com
Beyond metal catalysis, chiral diols and their derivatives are prominent in organocatalysis. nih.gov Diol-based catalysts, such as derivatives of BINOL and TADDOL, are versatile tools for many reaction types. nih.gov They can activate substrates through transient interactions, such as hydrogen bonding or the formation of temporary boronate esters. For instance, chiral diols can catalyze the asymmetric allylboration of ketones by serving as exchangeable chiral ligands with organoboronates, controlling the facial selectivity of the nucleophilic attack. nih.gov The this compound scaffold, with its simple, non-aromatic, and flexible backbone, offers an alternative to more rigid, axially chiral systems, allowing for the design of novel catalytic environments.
| Derivative Type | Description | Potential Application |
|---|---|---|
| Chiral Diphosphine Ligands | Hydroxyl groups are replaced with diphenylphosphine (B32561) groups (e.g., via tosylation and substitution). | Asymmetric hydrogenation of alkenes. |
| Chiral Diamine Ligands | Hydroxyl groups are converted to amino groups (e.g., via reductive amination of the corresponding dicarbonyl or substitution of activated hydroxyls). | Asymmetric transfer hydrogenation, Henry reactions. |
| Chiral Boronate Esters | Reaction of the diol with a boronic acid or boronate ester to form a cyclic boronate. | Lewis acid organocatalysis for Diels-Alder reactions, allylborations. |
| Chiral Phase-Transfer Catalysts | Derivatization of the hydroxyl groups to form quaternary ammonium (B1175870) or phosphonium (B103445) salts. | Asymmetric alkylations and Michael additions under phase-transfer conditions. |
Future Directions and Emerging Research Avenues for 2s Pentane 1,2 Diol
Sustainable and Green Chemistry Approaches in Synthesis
The shift away from petrochemical feedstocks towards renewable resources is a central theme in modern chemistry. ijbpas.com For the synthesis of pentanediols, this involves exploring biomass-derived starting materials, which offers a promising sustainable alternative to petroleum-based routes. rsc.org Traditional methods for producing 1,2-pentanediol (B41858) often rely on the epoxidation of n-pentene followed by hydrolysis, a process that can involve volatile starting materials and significant liquid waste. google.com
A key area of green synthesis research is the catalytic conversion of furfural (B47365) and its derivative, furfuryl alcohol. google.com Furfural is a readily available platform chemical derived from lignocellulosic biomass, such as agricultural residues. rsc.orgprinceton.edu Research has demonstrated the successful conversion of furfuryl alcohol to 1,2-pentanediol through aqueous phase hydrogenolysis using various catalysts. rsc.orgmdpi.com
Key research findings in this area include:
Catalyst Development: Significant effort is being directed towards developing robust, long-lasting, and economical catalysts. Studies have shown the effectiveness of bimetallic catalysts, such as Ni-Sn alloys, for the continuous and selective production of 1,2-pentanediol from furfuryl alcohol. rsc.org Other research has explored platinum-based catalysts supported on metal oxides like MgO, which have demonstrated high activity and selectivity for 1,2-pentanediol. mdpi.com The goal is to move away from expensive and toxic noble metal catalysts like ruthenium and osmium tetroxide, which have been used in some synthesis routes. google.com
Process Optimization: Green chemistry principles emphasize maximizing atom economy and minimizing waste. nih.govmdpi.com One-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, are being explored to reduce separation steps and solvent usage. google.com For instance, the direct, one-step conversion of furfural into 1,4-pentanediol (B150768) has been achieved using a dual-catalyst system, demonstrating the potential for streamlined, greener processes. rsc.org
Use of Safer Solvents: A core principle of green chemistry is the use of environmentally benign solvents. ijbpas.com Aqueous-phase hydrogenolysis, using water as a solvent, is a key feature of many biomass conversion routes, avoiding the need for volatile and often toxic organic solvents. rsc.orgmdpi.com
The development of these sustainable pathways from biomass not only reduces reliance on fossil fuels but also presents an opportunity to produce "bio-1,2-alkanediols" from natural, bio-based feedstocks. google.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.govmdpi.com This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov
For the synthesis of chiral diols and related structures, flow chemistry offers several key benefits:
Enhanced Safety and Scalability: Flow reactors handle small volumes at any given time, which mitigates the risks associated with highly reactive intermediates or exothermic reactions. This technology also demonstrates effective scalability for biomass conversion, facilitating environmentally friendly scale-up operations. rsc.org
Improved Efficiency and Yield: The superior heat and mass transfer in microreactors can lead to higher reaction rates, improved yields, and better selectivity compared to batch processes. nih.govacs.org A telescoped continuous flow process has been successfully used for the enantioselective synthesis of chiral precursors to 1-aryl-1,3-diols, achieving high yields with a cumulative residence time of less than 30 minutes. acs.org
The integration of these flow systems with automated platforms represents the next frontier. chemrxiv.org Automated synthesis can accelerate the discovery and optimization of new reaction pathways by systematically varying reaction conditions. researchgate.net An automated process could rapidly screen different catalysts, solvents, and temperature profiles for the synthesis of (2S)-pentane-1,2-diol, significantly reducing development time. chemrxiv.org
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials and potential for thermal runaways. | Inherently safer due to small reaction volumes and superior heat control. nih.gov |
| Efficiency | Can be limited by slow heat and mass transfer; often requires isolation of intermediates. | Enhanced reaction rates and yields due to precise control and efficient mixing. acs.org |
| Scalability | Scaling up can be complex and may require significant process redesign. | More straightforward scale-up by running the system for longer periods or in parallel ("numbering-up"). rsc.org |
| Process Control | Difficult to precisely control parameters throughout the large reactor volume. | Precise and consistent control over temperature, pressure, and residence time. acs.org |
| Integration | Multi-step processes are often disjointed, requiring manual transfer and purification. | Enables telescoped, multi-step reactions in a single, uninterrupted sequence. nih.govnih.gov |
Exploration of Bio-Inspired Synthetic Routes
Nature provides a rich blueprint for conducting highly selective chemical transformations under mild conditions. Bio-inspired synthesis seeks to emulate these biological processes, often by using enzymes (biocatalysis) or whole microbial systems to perform specific chemical steps. nih.govnih.gov This approach is particularly attractive for the synthesis of chiral molecules like this compound, as enzymes often exhibit near-perfect stereoselectivity.
Emerging research in this area focuses on several key strategies:
Biocatalytic Hydrogenation and Reduction: Enzymes such as alcohol dehydrogenases can catalyze the stereoselective reduction of keto groups to chiral alcohols. A potential bio-inspired route to this compound could involve the enzymatic reduction of a precursor like 1-hydroxy-2-pentanone (B1216695). While a chemical synthesis for this reduction step using a Pd/C catalyst has been developed, an enzymatic alternative could offer higher enantioselectivity and avoid the use of heavy metal catalysts. researchgate.net
Whole-Cell Biotransformation: Using engineered microorganisms as "cellular factories" is a promising avenue. A microorganism could be genetically modified to express a specific metabolic pathway that converts a simple, renewable feedstock (such as glucose) into the target diol. This approach integrates the synthesis and regeneration of necessary cofactors within the cell, creating a self-sustaining catalytic system.
Synthesis from Bio-Alkenes: Research into the production of "bio-1,2-alkanediols" involves the conversion of bio-alkenes derived from natural sources. google.com A bio-inspired process could utilize enzymes like monooxygenases or dioxygenases to perform the stereoselective dihydroxylation of a bio-derived 1-pentene (B89616), yielding this compound directly. This mimics natural detoxification pathways where organisms hydroxylate hydrophobic compounds to increase their water solubility.
The primary advantages of bio-inspired routes are the potential for exceptional selectivity under mild aqueous conditions (room temperature and neutral pH), which reduces energy consumption and the formation of byproducts. researchgate.net While industrial-scale biocatalytic processes for this compound are still in early stages of exploration, the rapid advancements in synthetic biology and enzyme engineering suggest that these bio-inspired routes will become increasingly viable and competitive in the future.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (2S)-pentane-1,2-diol, and how do they influence its experimental handling?
- Methodology :
- Melting/Boiling Points : The compound has a melting point of 50.86°C and a boiling point of 206°C at 760 mmHg . These properties dictate storage conditions (e.g., refrigeration at 2–8°C for long-term stability) and handling protocols to avoid thermal decomposition .
- Solubility : Miscible with water, making it suitable for aqueous reaction systems. However, its hygroscopic nature requires anhydrous handling in moisture-sensitive syntheses .
- Safety : A flash point of 104.4°C indicates flammability risks; use inert atmospheres (N₂/Ar) during high-temperature reactions .
Q. How can the stereochemical purity of this compound be validated in synthetic workflows?
- Methodology :
- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) with UV detection to resolve enantiomers.
- Optical Rotation : Compare observed specific rotation ([α]D) with literature values for (2S)-configured diols .
- NMR Spectroscopy : Analyze coupling constants (J-values) in vicinal diols to confirm stereochemistry, as demonstrated in stereoselective syntheses of related diols .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, which can cause irritation (H319 hazard) .
- Ventilation : Use fume hoods to mitigate inhalation risks, as vapors may form irritant aerosols .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of contaminated waste via approved chemical disposal routes .
Advanced Research Questions
Q. How does this compound enhance the percutaneous absorption of hydrophobic drugs compared to other diols?
- Methodology :
- Diffusion Cell Studies : Use human skin samples in Franz diffusion cells to measure drug permeation rates. Compare with propane-1,2-diol or pentane-1,5-diol as controls .
- Mechanistic Insights : Analyze the diol’s ability to disrupt stratum corneum lipids via FTIR spectroscopy or confocal Raman microscopy.
- Data Interpretation : Higher enhancement efficiency (e.g., 5% pentane-1,5-diol increased terbinafine absorption vs. propane-1,2-diol) may correlate with alkyl chain length and hydrogen-bonding capacity .
Q. What role does this compound play in the synthesis of stereochemically complex intermediates?
- Methodology :
- Asymmetric Catalysis : Use Sharpless dihydroxylation or enzymatic resolution to synthesize enantiopure diols. For example, AD-mix-α/β systems yield (1S,2S)-configured diols from alkenes .
- Protection Strategies : Temporarily mask hydroxyl groups with silyl ethers (e.g., TBS) or acetals to prevent undesired side reactions during multi-step syntheses .
- Case Study : In BACE2 inhibitor synthesis, (1S,2S)-pentane-1,2-diol derivatives were key intermediates for achieving target stereochemistry .
Q. How does the stereochemistry of pentane-1,2-diol affect its performance in polymer formulations?
- Methodology :
- Polyol Synthesis : Incorporate this compound into polyurethane-polyisocyanurate (PUR-PIR) foams via esterification with citric acid. Compare foam properties (e.g., density, thermal stability) with racemic or (2R)-enantiomer analogs .
- Structure-Property Analysis : Use DSC/TGA to assess thermal degradation profiles and FTIR to monitor hydrogen-bonding networks.
- Findings : Stereochemistry influences crosslinking efficiency and foam brittleness; enantiopure diols may enhance mechanical resilience .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodology :
- GC-MS : Derivatize diols with BSTFA or MSTFA to improve volatility. Use selective ion monitoring (SIM) for quantification .
- HPLC-ELSD : Employ evaporative light scattering detection for non-UV-active compounds. C18 columns with acetonitrile/water gradients achieve baseline separation .
- Validation : Perform spike-recovery experiments in biological or environmental samples to assess matrix effects and detection limits.
Experimental Design Considerations
Q. How can researchers address contradictions in reported physicochemical data for this compound?
- Methodology :
- Reproducibility Tests : Replicate key measurements (e.g., melting point, density) under standardized conditions (e.g., ASTM methods).
- Purity Assessment : Use Karl Fischer titration for water content and ICP-MS for trace metal contaminants, which may alter properties .
- Meta-Analysis : Cross-reference datasets from peer-reviewed journals over vendor SDS sheets, prioritizing studies with detailed experimental protocols .
Q. What strategies optimize the scalability of this compound-based reactions without compromising enantiopurity?
- Methodology :
- Continuous Flow Systems : Minimize racemization risks by reducing residence times and controlling temperature gradients .
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for enantioselective oxidations or reductions at scale.
- Process Analytics : Implement in-line PAT tools (e.g., Raman spectroscopy) to monitor stereochemical integrity in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
